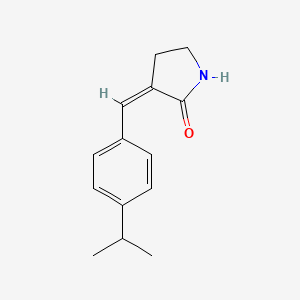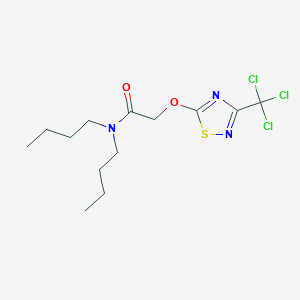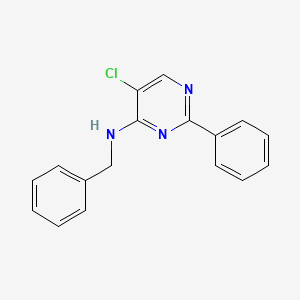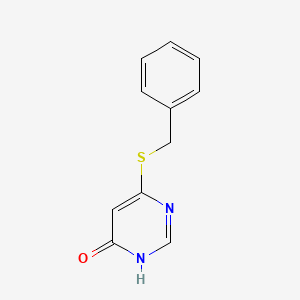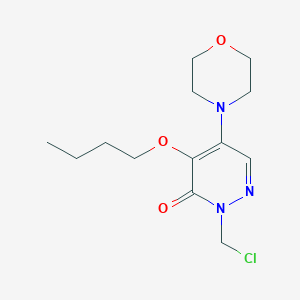
4-Butoxy-2-(chloromethyl)-5-(morpholin-4-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group, a chloromethyl group, and a morpholino group attached to a pyridazinone ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the butoxy and chloromethyl groups. The morpholino group is then added through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazinones.
Aplicaciones Científicas De Investigación
4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
4-Butoxy-2-(chloromethyl)pyridazin-3(2H)-one: Lacks the morpholino group, which may affect its reactivity and biological activity.
2-(Chloromethyl)-5-morpholinopyridazin-3(2H)-one: Lacks the butoxy group, which can influence its solubility and chemical properties.
4-Butoxy-5-morpholinopyridazin-3(2H)-one: Lacks the chloromethyl group, impacting its potential for substitution reactions.
Uniqueness
4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63431-52-7 |
|---|---|
Fórmula molecular |
C13H20ClN3O3 |
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
4-butoxy-2-(chloromethyl)-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20ClN3O3/c1-2-3-6-20-12-11(16-4-7-19-8-5-16)9-15-17(10-14)13(12)18/h9H,2-8,10H2,1H3 |
Clave InChI |
CMAINYWNXAZZQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=NN(C1=O)CCl)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
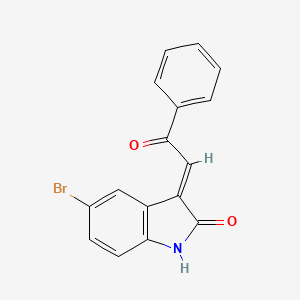
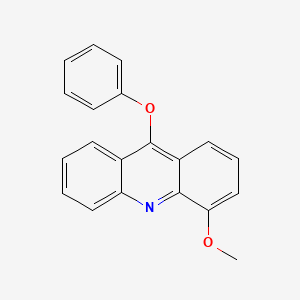
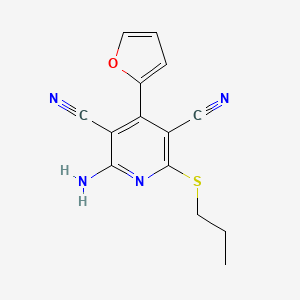
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
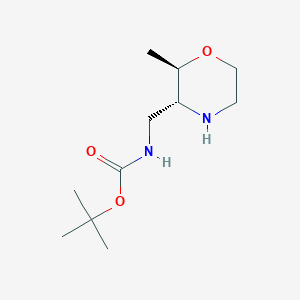
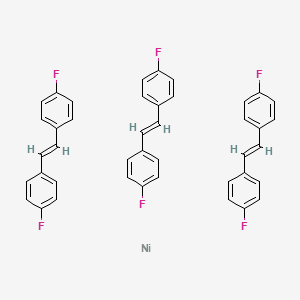
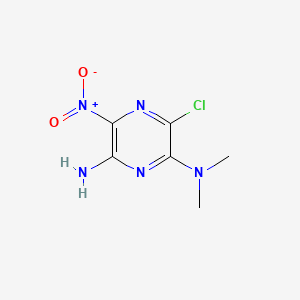
![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
